(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol
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Overview
Description
(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-chloropyridine-3-carbaldehyde with an imidazole derivative, followed by reduction to yield the desired methanol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted imidazo-pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its use in sedative and hypnotic drugs.
Imidazo[4,5-b]pyridine: Exhibits antimicrobial and anticancer properties.
Imidazo[1,5-a]pyridine: Used in the development of anti-inflammatory and antiviral agents.
Uniqueness
(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methanol groups provide versatile sites for further functionalization, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C7H6ClN3O |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
(6-chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-6-1-4-5(2-9-6)11-7(3-12)10-4/h1-2,12H,3H2,(H,10,11) |
InChI Key |
BMTVBEYPOIPXIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NC(=N2)CO |
Origin of Product |
United States |
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